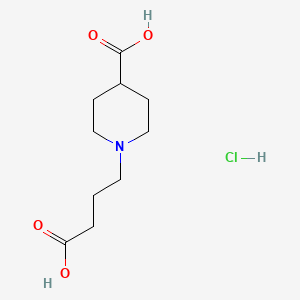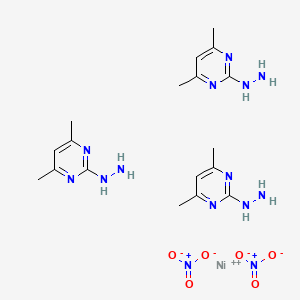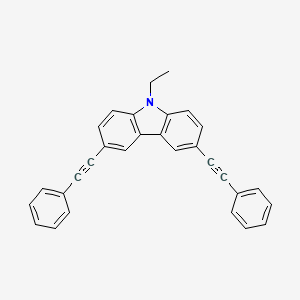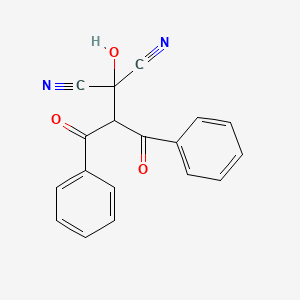
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine is an organic compound that features both azido and nitro functional groups attached to a phenyl ring, along with a hexane-1,6-diamine backbone
Méthodes De Préparation
The synthesis of N1-(4-Azido-2-nitrophenyl)hexane-1,6-diamine typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the azido group through a substitution reaction. The final step involves the attachment of the hexane-1,6-diamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The azido group can be reduced to an amine, often using hydrogenation or other reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a photoaffinity label to study protein interactions and functions.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N1-(4-Azido-2-nitrophenyl)hexane-1,6-diamine involves its ability to form covalent bonds with target molecules upon activation. The azido group can be photoactivated to form a highly reactive nitrene intermediate, which can then insert into C-H or N-H bonds of target molecules. This allows the compound to act as a crosslinker, facilitating the study of molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine can be compared to other azido and nitro-containing compounds, such as:
4-Azido-2-nitroaniline: Similar in structure but lacks the hexane-1,6-diamine moiety.
4-Azido-2-nitrophenol: Contains a hydroxyl group instead of the hexane-1,6-diamine moiety.
Propriétés
Numéro CAS |
64309-09-7 |
|---|---|
Formule moléculaire |
C12H18N6O2 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
N'-(4-azido-2-nitrophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C12H18N6O2/c13-7-3-1-2-4-8-15-11-6-5-10(16-17-14)9-12(11)18(19)20/h5-6,9,15H,1-4,7-8,13H2 |
Clé InChI |
IKPSYJQFMDSLGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


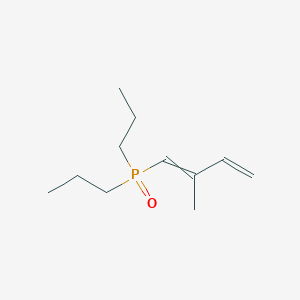
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
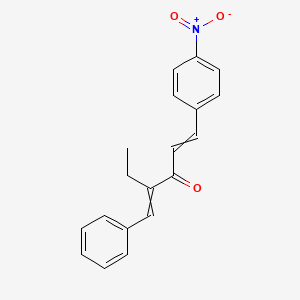
-lambda~5~-phosphane](/img/structure/B14499581.png)

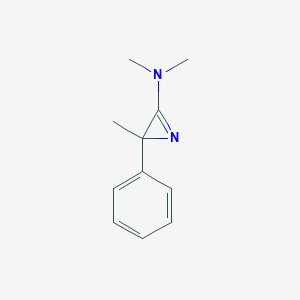
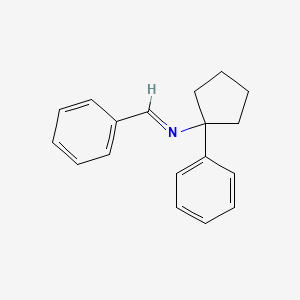

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
